5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(CYCLOPROPYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(CYCLOPROPYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(CYCLOPROPYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the benzodiazole core.
Scientific Research Applications
5-[(CYCLOPROPYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(CYCLOPROPYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[5-[4-[(cyclopropylamino)methyl]anilino]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,5-dienylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
- 3-Pyrrolidinol, 5-[(cyclopropylamino)methyl]-, (3R,5S)-
Uniqueness
5-[(CYCLOPROPYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE is unique due to its specific benzodiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-[(cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C13H17N3O/c1-15-11-6-3-9(8-14-10-4-5-10)7-12(11)16(2)13(15)17/h3,6-7,10,14H,4-5,8H2,1-2H3 |
InChI Key |
GUBSIRPVGFWIKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3CC3)N(C1=O)C |
Origin of Product |
United States |
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